molecular formula C16H12N4O4S B2698377 N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 312747-17-4

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2698377
M. Wt: 356.36
InChI Key: SYIXIEYGLFLQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound used for scientific research . It is also known by registry numbers ZINC000000096479 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored for its role in the synthesis of various derivatives with potential biological activities. For example, a study described the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, highlighting its application in creating pharmacophoric groups for potential antitumor activity screening (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-benzylbenzamides, underlining the chemical transformations that occur with specific functional groups (Atanassov, Zhou, Linden, & Heimgartner, 2002).

Biological Applications and Studies

  • Investigations into the biological activities of derivatives of N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide revealed significant findings. For instance, novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity, indicating the compound's utility in developing anticancer agents (Yurttaş, Tay, & Demirayak, 2015). Another study presented the synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine, showcasing the compound's role in the preparation of specific isomers for research purposes (Corrie & Craik, 1994).

Antimicrobial and Antifungal Activity

  • The compound and its derivatives have been evaluated for antimicrobial and antifungal activities, contributing to the search for new therapeutic agents. A study on novel 2-(4-(substituted-carboxamido)benzyl / phenyl)benzothiazoles demonstrated broad-spectrum activity against various microorganisms, highlighting the potential for antimicrobial drug development (Yilmaz, Yalcin, Kaynak-Onurdag, Ozgen, Yildiz, & Aki, 2013).

Photovoltaic and Photophysical Studies

  • Some studies have focused on the photophysical properties of benzothiazolinone acetamide analogs, suggesting potential applications in dye-sensitized solar cells (DSSCs) and as photosensitizers due to their light harvesting efficiency and photovoltaic efficiency (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Safety And Hazards

The safety and hazards associated with N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide are not detailed in the search results. It is recommended to follow standard safety procedures when handling this compound for research purposes .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-9(21)17-11-4-7-13-14(8-11)25-16(18-13)19-15(22)10-2-5-12(6-3-10)20(23)24/h2-8H,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIXIEYGLFLQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide

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